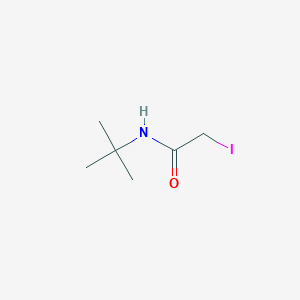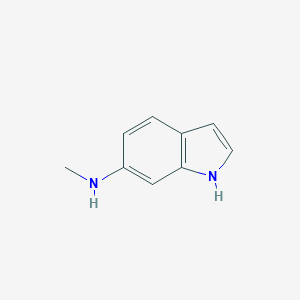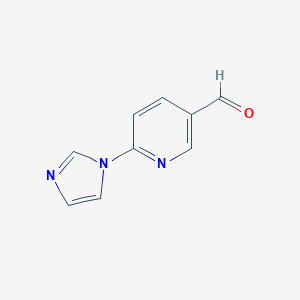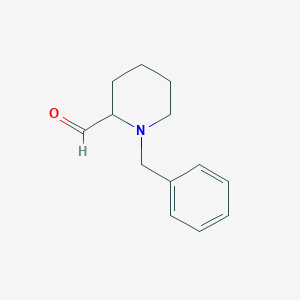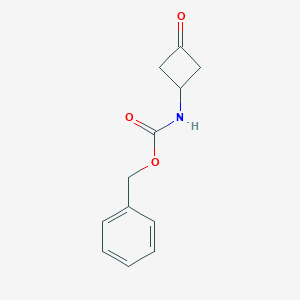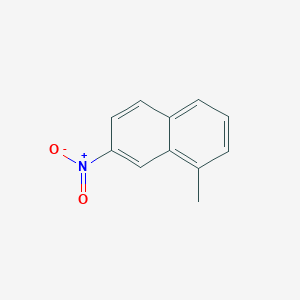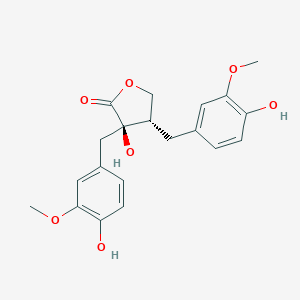
Epinortrachelogenin
描述
Epinortrachelogenin is a natural compound that belongs to the chemical family of Lignans . It is isolated from the barks of Cephalotaxus sinensis . The molecular formula of Epinortrachelogenin is C20H22O7 .
Molecular Structure Analysis
The molecular structure of Epinortrachelogenin can be analyzed using various techniques such as Molecular Dynamics Simulations and Structural Analysis . These techniques help in understanding the functional impact of the molecule.
Physical And Chemical Properties Analysis
Epinortrachelogenin appears as a powder . It has a molecular weight of 374.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
基因治疗中的电穿孔
电穿孔 (EP) 是非病毒基因疗法和核酸疫苗 (NAV) 中的一项关键技术。该技术增强细胞通透性,允许外源多核苷酸跨细胞膜运输。EP 用于各种生物技术过程,包括转基因动物的开发和临床电化学疗法。优化场强和脉冲持续时间等参数对于最大化基因传递同时最大程度减少细胞损伤至关重要 (Somiari 等,2000).
造血和临床研究中的促红细胞生成素
促红细胞生成素 (Epo),最初因其在红细胞生成中的作用而被发现,已用于治疗与慢性肾衰竭和恶性肿瘤相关的贫血。最近的研究重点关注 Epo 在刺激促红细胞生成素生成中的作用以及其基因表达受缺氧诱导转录因子 (HIF) 的调节。Epo 的二聚体受体 (Epo-R) 对于通过蛋白激酶和抗凋亡蛋白进行信号传导至关重要。临床研究已经探索了 Epo 的神经保护和心脏保护潜力 (Jelkmann,2007).
内皮祖细胞的动员
骨髓中的内源性内皮祖细胞 (EPC) 对缺血性心血管疾病具有潜在的治疗应用。促炎细胞因子、生长因子、趋化因子、激素和某些药物可以动员 EPC。了解 EPC 的动员机制对于开发治疗心血管疾病至关重要 (Aicher 等,2005).
促红细胞生成素的造血外功能
促红细胞生成素 (EPO) 以其在红细胞生成中的作用而闻名。然而,它还在局部组织对物理或代谢压力的反应中发挥重要作用。EPO 介导预处理并限制了各种组织中促炎细胞因子的破坏性潜力。外源性 EPO 在临床前和临床研究中已被证明是有效的,特别是在缺血再灌注损伤和人类中风中。了解 EPO 的信号通路和受体异构体对于开发靶向治疗方法至关重要 (Brines & Cerami,2006).
安全和危害
属性
IUPAC Name |
(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130659 | |
| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epinortrachelogenin | |
CAS RN |
125072-69-7 | |
| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125072-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What plant species were identified as sources of epinortrachelogenin in the provided research papers?
A1: The research papers identify epinortrachelogenin in the following plant species:
Q2: Besides epinortrachelogenin, were there other lignans identified in these plants?
A2: Yes, several other lignan compounds were found alongside epinortrachelogenin. For example, Bupleurum salicifolium yielded a number of known lignans including bursehernin, matairesinol dimethyl ether, kaerophyllin, guayadequiol, pluviatolide, guamaroline, bupleurol, matairesinol, epipinoresinol, (-)-aretigenin, (-)-nortrachelogenin, thujaplicatin methyl ether, guayarol, salieifolin, isosalieifolin, 2-hydroxythujaplicatin methyl ether, 2,5-dehydrothujaplicatin methyl ether, and 3-(2,4-dihydroxy-3-methoxybenzyl)-4-(4-hydroxy3-methoxybenzyl)tetrahydrofuran. [] Similarly, Keteleeria evelyniana contained (-)-α-conidendrin, cedrusin, (+)-dihydrodehydrodiconiferyl alcohol, oxomatairesinol, and (-)-7′(S)-5-hydroxymatairesinol. [] This highlights the diversity of lignan compounds found within various plant species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



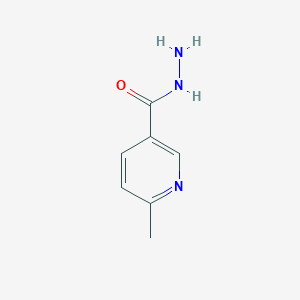
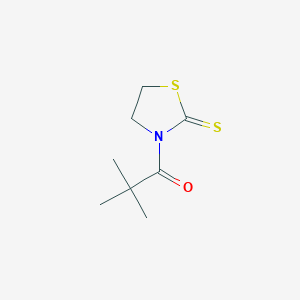
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

